molecular formula C12H6BrCl2N3O2S B1327140 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1131992-26-1

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Cat. No. B1327140
M. Wt: 407.1 g/mol
InChI Key: MIFZKYAZWMEXLC-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a compound that belongs to the class of pyrrolopyrimidines, which are nitrogen-containing heterocyclic compounds. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as chemotherapeutic agents and inhibitors of various biological pathways.

Synthesis Analysis

The synthesis of related pyrrolo[2,3-d]pyrimidines involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines with straight side chains was achieved by condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromomethylketones, followed by hydrolysis and coupling with diethyl l-glutamate and saponification . Although the exact synthesis of 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is not detailed in the provided papers, similar synthetic strategies could be employed, with appropriate modifications to introduce the bromo, chloro, and phenylsulfonyl groups at the respective positions on the pyrrolopyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines is characterized by a planar pyrrolopyrimidine ring system. For example, in a related compound, the pyrrolopyrimidine ring system was found to be essentially planar, and the substituent phenyl ring formed a dihedral angle with the core structure . This planarity is crucial for the interaction of the compound with biological targets. The presence of substituents like bromo and chloro groups can influence the molecular conformation and, consequently, the biological activity.

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidines can undergo various chemical reactions, which are essential for their diversification and potential biological applications. For instance, halogenated pyrimidines can be used in palladium-catalyzed cross-couplings and Buchwald–Hartwig aminations, as well as direct aromatic substitutions . These reactions allow for the introduction of various functional groups, which can modulate the compound's pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. The presence of halogen atoms and the phenylsulfonyl group in 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine would affect its lipophilicity, which is an important factor for its bioavailability and cellular uptake. Vibrational spectral analysis using techniques like FT-IR and FT-Raman can provide insights into the stability and charge distribution within the molecule . Additionally, molecular docking studies can predict the inhibitory activity of such compounds against specific biological targets, indicating their potential as chemotherapeutic agents .

Scientific Research Applications

Synthesis and Antiviral Activity

Synthesis of Nucleoside Antibiotics

Research into the synthesis of 4,5‐disubstituted‐7‐(β‐d‐ribofuranosyl)pyrrolo[2,3‐d]pyrimidines related to pyrrolo[2,3‐d]pyrimidine nucleoside antibiotics revealed insights into the biochemical significance of these derivatives (Hinshaw et al., 1969).

Inhibitors of Dihydrofolate Reductase

The development of 2,4-diaminothieno[2,3-d]pyrimidine lipophilic antifolates showed promise as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. This research contributes to the understanding of these compounds as potential treatments for related infections (Rosowsky et al., 1997).

Synthesis of Antitumor Agents

Another study synthesized novel nonclassical 2,4-diamino-6-methyl-5-substituted pyrrolo[2,3‐d]pyrimidines as potential inhibitors of dihydrofolate reductase and antitumor agents. This research enhances the understanding of these compounds in cancer treatment (Gangjee et al., 2005).

Synthesis of Nucleoside Analogs

The synthesis of tubercidin derivatives via the sodium salt glycosylation procedure offered insights into the preparation of new nucleoside analogs with potential biological applications (Kazimierczuk et al., 1984).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of substituted tricyclic compounds, including pyrrolo[2,3-d]pyrimidines, indicated significant antibacterial and antifungal activities, which can be pivotal in addressing various microbial infections (Mittal et al., 2011).

Dihydrouracil Dehydrogenase and Uridine Phosphorylase Inhibitors

Research on phenylselenenyl- and phenylthio-substituted pyrimidines provided insights into their inhibition of dihydrouracil dehydrogenase and uridine phosphorylase. These findings contribute to the understanding of these enzymes in biological systems (Goudgaon et al., 1993).

Synthesis via Cu-Catalyzed Coupling Reaction

A Cu-catalyzed method for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives was reported, providing green and economical approaches to these compounds, which are valuable in various chemical syntheses (Wang et al., 2017).

properties

IUPAC Name

7-(benzenesulfonyl)-6-bromo-2,4-dichloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2N3O2S/c13-9-6-8-10(14)16-12(15)17-11(8)18(9)21(19,20)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFZKYAZWMEXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161066
Record name 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

CAS RN

1131992-26-1
Record name 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131992-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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